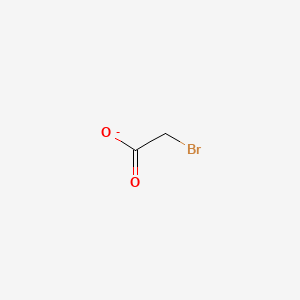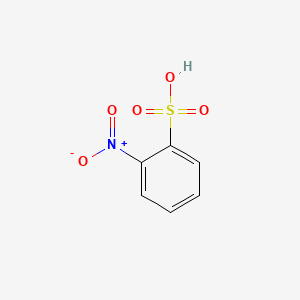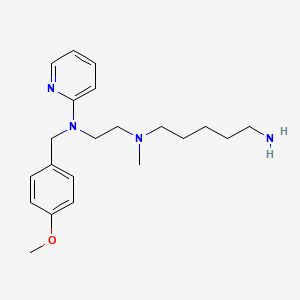
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Vue d'ensemble
Description
N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is a complex organic compound that features a combination of amine, benzyl, methoxy, and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 2-pyridinecarboxaldehyde, and 1,2-ethanediamine.
Step 1: The reaction of 4-methoxybenzyl chloride with 1,2-ethanediamine under basic conditions to form an intermediate.
Step 2: The intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a reducing agent to form the desired product.
Reaction Conditions: Typical conditions include the use of solvents like ethanol or methanol, temperatures ranging from 25°C to 80°C, and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides or aldehydes.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of ligands, catalysts, and other functional materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including cancer, infections, and neurological disorders, due to its ability to interact with specific biological targets.
Industry
In the industrial sector, N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of products with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine analogs: Compounds with similar structures but different substituents on the benzyl or pyridinyl groups.
Other diamines: Compounds like ethylenediamine, diethylenetriamine, and triethylenetetramine.
Uniqueness
N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJPLTNMTKLZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143891 | |
| Record name | SK&F 94461 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101395-32-8 | |
| Record name | SK&F 94461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101395328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 94461 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



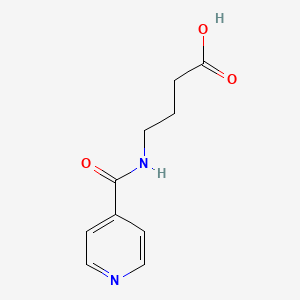
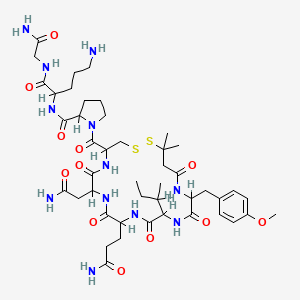
![[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B1195929.png)
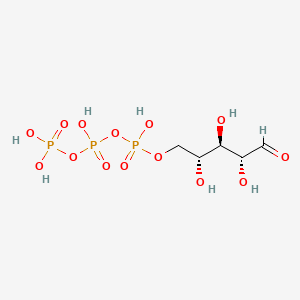
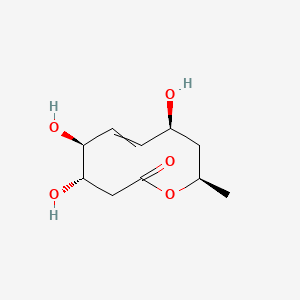
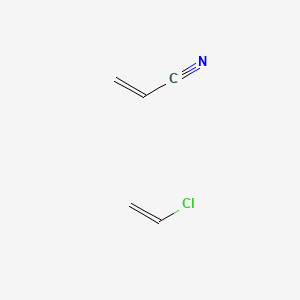

![5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole](/img/structure/B1195937.png)
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
